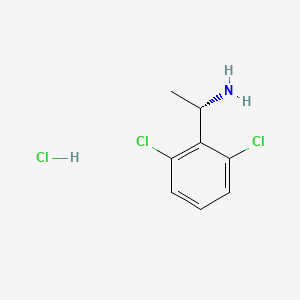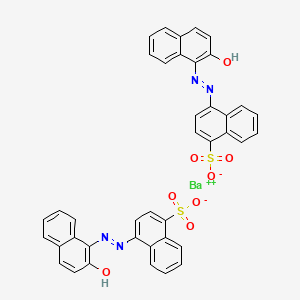
Scutebarbatine Y
Vue d'ensemble
Description
Scutebarbatine Y is a natural product from Scutellaria barbata . It is a neo-clerodane diterpenoid .
Molecular Structure Analysis
Scutebarbatine Y has the molecular formula C33H35NO7 . Its molecular weight is 557.64 . The exact molecular structure can be found in the ChemSpider database .
Physical And Chemical Properties Analysis
Scutebarbatine Y is a powder . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 726.8±60.0 °C at 760 mmHg . The vapor pressure is 0.0±2.5 mmHg at 25°C . The enthalpy of vaporization is 111.4±3.0 kJ/mol . The flash point is 393.4±32.9 °C . The index of refraction is 1.618 . The molar refractivity is 151.4±0.4 cm³ . It has 8 H bond acceptors and 1 H bond donor .
Applications De Recherche Scientifique
Antitumor Activity
Scutebarbatine Y has been identified as having significant antitumor effects . Studies have shown that it can induce apoptosis in cancer cells, particularly in lung carcinoma A549 cell lines . The compound works by up-regulating the expression of cytochrome c, caspase-3, and caspase-9, while down-regulating levels of Bcl-2, leading to mitochondria-mediated apoptosis .
Diagnostic Product Ions Filtering Strategy
In the field of analytical chemistry, Scutebarbatine Y can be used in a stepwise diagnostic product ions (DPIs) filtering strategy . This method, developed for efficient and targeted profiling of diterpenoids in Scutellaria barbata, employs UHPLC-Q-Exactive-Orbitrap-MS to identify and screen for diterpenoids . Scutebarbatine Y’s fragmentation behaviors provide DPIs that are crucial for this process .
Cancer Cell Selectivity
Research indicates that Scutebarbatine Y induces dose-dependent apoptosis specifically in cancer cells, without affecting healthy cells. This selectivity is particularly important in cancer therapy, as it suggests that Scutebarbatine Y could be developed into a treatment that minimizes damage to normal tissues .
Regulation of Apoptosis Proteins
Scutebarbatine Y has been observed to down-regulate pro-survival proteins, such as the Inhibitors of Apoptosis (IAPs) , and IAP regulating proteins. By releasing the molecular brakes on apoptosis in cell death-evading cancer cells, Scutebarbatine Y could be a key player in new cancer treatments .
Traditional Chinese Medicine
Scutebarbatine Y, derived from Scutellaria barbata, has been used in Traditional Chinese Medicine (TCM) for its anti-tumor and anti-inflammatory pharmacological activities. It’s part of a long-standing tradition of using natural compounds for therapeutic purposes .
Pharmacokinetic Studies
The compound’s potential for development into a therapeutic drug necessitates pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies are crucial for determining the dosage and delivery methods for maximum efficacy .
Safety and Hazards
Scutebarbatine Y should be handled with care to avoid dust formation . Contact with eyes, skin, and clothing should be avoided . Ingestion and inhalation should be avoided . After handling, wash thoroughly and remove contaminated clothing . Keep away from sources of ignition . Prolonged or repeated exposure should be avoided .
Orientations Futures
The evolutionary secrets that enable Scutellaria barbata to produce cancer-fighting compounds like Scutebarbatine Y have been unlocked by a collaboration of UK and Chinese researchers . With the knowledge of the genes that make up the biochemical pathway behind the anti-cancer activity of the herb, researchers are close to being able to synthesize larger quantities of compounds more rapidly and sustainably by using a host such as yeast . This research marks a crucial step in developing new anti-cancer medicines .
Mécanisme D'action
Scutebarbatine Y is a neo-clerodane diterpenoid that can be isolated from Scutellaria barbata , a plant traditionally used in Chinese medicine for its anti-inflammatory and anti-tumor properties . This article aims to provide a comprehensive overview of the mechanism of action of Scutebarbatine Y, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
These proteins play a crucial role in preventing apoptosis, a process of programmed cell death. By targeting these proteins, Scutebarbatine A effectively induces apoptosis, particularly in cancer cells .
Mode of Action
It is known that scutebarbatine a, a related compound, works by down-regulating pro-survival proteins, specifically the inhibitors of apoptosis (iaps), and iap regulating proteins . This action releases the molecular brakes on apoptosis in cell death-evading cancer cells
Biochemical Pathways
It is known that scutebarbatine a induces apoptosis via a caspase-dependent pathway in a human hepatocellular carcinoma cell line . It is also suggested that Scutebarbatine A inhibits cell proliferation and triggers apoptosis via activation of p38 mitogen-activated protein kinase (MAPK) and endoplasmic reticulum stress (ER) stress
Pharmacokinetics
A study on the metabolism of scutebarbatine a in rats has been conducted . This study found that Scutebarbatine A undergoes various metabolic processes, including hydrolysis, oxidation, hydrogenation, dehydration, and combination with sulfate
Result of Action
It is known that scutebarbatine a induces dose-dependent apoptosis, specifically in cancer cells . This action effectively inhibits the proliferation of cancer cells
Action Environment
barbata leaves and decoctions prepared traditionally, which contain Scutebarbatine A, showed substantially different chemical compositions and differential induction of apoptosis This suggests that the preparation method and possibly other environmental factors could influence the action and efficacy of Scutebarbatine A
Propriétés
IUPAC Name |
[(1R,2S,3R,4R,4aS,8aR)-1-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[(E)-2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO7/c1-21-10-8-14-25-31(2,16-15-22-18-26(35)39-20-22)33(4,38)28(41-30(37)24-13-9-17-34-19-24)27(32(21,25)3)40-29(36)23-11-6-5-7-12-23/h5-7,9-13,15-19,25,27-28,38H,8,14,20H2,1-4H3/b16-15+/t25-,27+,28+,31-,32+,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWQIGHLLAXZMX-IWSWVWQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)/C=C/C3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316831 | |
| Record name | Scutebarbatine Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scutebarbatine Y | |
CAS RN |
1312716-27-0 | |
| Record name | Scutebarbatine Y | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312716-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutebarbatine Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





